Cas no 545384-22-3 (N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide)

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide structure
545384-22-3 structure
Product name:N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide
CAS No:545384-22-3
MF:C13H16N4O4S2
Molecular Weight:356.420539855957
CID:5446748
PubChem ID:3162039

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • F3065-0057
    • SR-01000025035-1
    • 545384-22-3
    • SR-01000025035
    • N-(4,6-dimethylpyrimidin-2-yl)-4-(methylsulfonamido)benzenesulfonamide
    • VU0508290-1
    • N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide
    • AKOS000638954
    • N-(4,6-dimethylpyrimidin-2-yl)-4-(methanesulfonamido)benzenesulfonamide
    • N-(4,6-Dimethyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
    • インチ: 1S/C13H16N4O4S2/c1-9-8-10(2)15-13(14-9)17-23(20,21)12-6-4-11(5-7-12)16-22(3,18)19/h4-8,16H,1-3H3,(H,14,15,17)
    • InChIKey: TYVQUHJULWQWIF-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=NC(C)=CC(C)=N2)(=O)=O)=CC=C(NS(C)(=O)=O)C=C1

計算された属性

  • 精确分子量: 356.06129735g/mol
  • 同位素质量: 356.06129735g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 8
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 578
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 135Ų
  • XLogP3: -0.1

じっけんとくせい

  • 密度みつど: 1.497±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 581.1±60.0 °C(Predicted)
  • 酸度系数(pKa): 6.08±0.10(Predicted)

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3065-0057-2mg
N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide
545384-22-3 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F3065-0057-1mg
N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide
545384-22-3 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F3065-0057-2μmol
N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide
545384-22-3 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F3065-0057-5μmol
N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide
545384-22-3 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F3065-0057-4mg
N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide
545384-22-3 90%+
4mg
$66.0 2023-04-28
Life Chemicals
F3065-0057-10mg
N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide
545384-22-3 90%+
10mg
$79.0 2023-04-28
Life Chemicals
F3065-0057-5mg
N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide
545384-22-3 90%+
5mg
$69.0 2023-04-28
Life Chemicals
F3065-0057-3mg
N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide
545384-22-3 90%+
3mg
$63.0 2023-04-28
Life Chemicals
F3065-0057-10μmol
N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide
545384-22-3 90%+
10μl
$69.0 2023-04-28

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide 関連文献

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamideに関する追加情報

Professional Introduction to N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide (CAS No. 545384-22-3)

N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide, identified by its CAS number 545384-22-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a methanesulfonamide group and a pyrimidine moiety, make it a promising candidate for further investigation in drug discovery and development.

The chemical structure of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide consists of a benzene ring substituted with a sulfonamide group at the 4-position and a pyrimidine ring linked at the 2-position through an amine bond. The presence of two methyl groups at the 4 and 6 positions of the pyrimidine ring enhances its stability and influences its electronic properties, making it an interesting scaffold for designing novel bioactive molecules. This compound's unique structural attributes have positioned it as a subject of intense study in academic and industrial research settings.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. Pyrimidine derivatives, in particular, have shown remarkable potential in modulating enzyme activities and interacting with biological targets. The sulfonamide moiety in N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide is known to enhance binding affinity and selectivity, which are crucial factors for designing effective drugs. This feature has prompted researchers to explore its utility in developing treatments for conditions such as cancer, inflammation, and infectious diseases.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The pyrimidine ring serves as a key pharmacophore, facilitating interactions with proteins and enzymes involved in critical cellular processes. For instance, studies have suggested that pyrimidine derivatives can inhibit kinases and other enzymes that are overexpressed in cancer cells. The methanesulfonamide group further contributes to its binding properties by forming hydrogen bonds and dipole-dipole interactions with biological targets. These interactions are essential for modulating the activity of these enzymes and potentially reversing disease phenotypes.

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of the pyrimidine ring followed by the introduction of the sulfonamide group on the benzene ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency in these transformations. The synthetic strategies employed in its preparation highlight the importance of innovative methodologies in modern drug discovery.

Evaluation of the pharmacological properties of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide has revealed several promising characteristics. In vitro studies have demonstrated its ability to inhibit specific enzymes relevant to various diseases. For example, preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases involved in cancer progression. Additionally, its interaction with other biological targets has been explored, indicating potential therapeutic benefits in areas such as anti-inflammatory therapy and antimicrobial applications.

The potential clinical applications of N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide are vast and multifaceted. Given its structural similarity to known bioactive molecules, it is conceivable that this compound could serve as a lead structure for developing novel drugs with improved efficacy and reduced side effects. Researchers are particularly interested in its potential use as an anti-cancer agent due to its ability to target critical signaling pathways involved in tumor growth and survival. Furthermore, its sulfonamide group suggests possible applications in anti-inflammatory therapies by modulating inflammatory cytokine production.

The development of new drug candidates relies heavily on understanding their interactions with biological systems at both molecular and cellular levels. Computational methods such as molecular docking and molecular dynamics simulations have been instrumental in predicting how N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide interacts with target proteins. These simulations provide valuable insights into binding affinities, binding modes, and potential side effects before expensive experimental validation is conducted. Such computational approaches are becoming increasingly integral to drug discovery pipelines due to their efficiency and accuracy.

In conclusion, N-(4,6-dimethylpyrimidin-2-yl)-4-methanesulfonamidobenzene-1-sulfonamide, identified by CAS number 545384-22-3, represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas. Its unique structural features make it an attractive candidate for further research aimed at developing novel treatments for cancer, inflammation, and other debilitating conditions. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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